molecular formula C16H18O5 B5765020 methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B5765020
M. Wt: 290.31 g/mol
InChI Key: FVDNACJNNNZBAQ-UHFFFAOYSA-N
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Description

Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C15H16O5, and it has a molecular weight of 276.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: A precursor in the synthesis of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate.

    4-Methyl-2H-chromen-2-one: Another chromen-2-one derivative with similar structural features.

    7-Isopropoxy-4-methyl-2H-chromen-2-one: A closely related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy and ester groups differentiate it from other chromen-2-one derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9(2)20-11-5-6-12-10(3)13(8-15(17)19-4)16(18)21-14(12)7-11/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDNACJNNNZBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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